BFMO

Copper catalysis C–N cross-coupling oxalamide ligand

Avoid tedious N-Boc protection/deprotection and high catalyst loadings in heterocycle N-arylation. BFMO (CAS 69010-90-8) is a bidentate oxalamide ligand validated for CuI- or Cu2O-catalyzed coupling of (hetero)aryl bromides with anilines, cyclic amines, and >10 N-heterocycle classes. Key outcomes: - Selective piperazine monoarylation at 5 mol% CuI, eliminating protection steps - Broad scope across benzimidazole, indole, pyrrole, triazole, carbazole, purine - Typical isolated yields 71-96% at 0.5-2 mol% Cu2O loadings Supplied as a white to off-white solid, ≥98% (HPLC), ambient storage. Bulk quantities available for pharma R&D and process scale-up.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 69010-90-8
Cat. No. B1584119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBFMO
CAS69010-90-8
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CO2
InChIInChI=1S/C12H12N2O4/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
InChIKeyXRURWFXKCKASSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BFMO: Bidentate Oxalamide Ligand


BFMO (N,N′-bis(furan-2-ylmethyl)oxalamide; N,N′-difurfuryloxamide), CAS 69010-90-8, is a bidentate oxalamide-based ligand with molecular formula C₁₂H₁₂N₂O₄ and molecular weight 248.23 g/mol [1]. Structurally, it features two furan moieties linked via an oxalamide backbone, enabling chelation to copper(I) or copper(II) centers [2]. Commercially, BFMO is available as a white to off-white solid with purities ≥98% (HPLC) and a melting point of 173–177 °C .

Catalytic System Cu-catalyzed C–N cross-coupling with aryl halides and nitrogen nucleophiles
Ligand Design Bidentate oxalamide with dual furan chelation for copper centers
Selection Context Preferred for anilines and cyclic secondary amines; supports low-loading protocols

BFMO: Not a Generic Oxalamide Substitute


Oxalamide-based ligands exhibit pronounced structure-dependent catalytic performance in copper-mediated cross-coupling reactions. Minor modifications to the N-substituent—such as replacing furfuryl groups with benzyl, phenyl, or trimethoxyphenyl moieties—dramatically alter substrate scope, selectivity, and required catalyst loading [1]. BFMO specifically excels in coupling (hetero)aryl bromides with anilines and cyclic secondary amines at 0.5–5 mol% loadings, whereas its close analog BTMPO (N,N′-bis(2,4,6-trimethoxyphenyl)oxalamide) is preferentially selected for sterically hindered acyclic secondary amines [1]. Furthermore, direct substitution with non-furan oxalamides such as N,N′-dibenzyloxalamide results in different substrate compatibility profiles (e.g., heteroaniline coupling) and may require altered reaction conditions [2]. Generic substitution without empirical validation of catalytic efficiency, selectivity, and substrate tolerance therefore risks significant yield erosion or complete reaction failure.

Substrate Specificity Non-furan oxalamides exhibit different N-heterocycle compatibility profiles; generic substitution may require altered conditions and risks lower yield.
Amine Selectivity Close analog BTMPO is required for sterically hindered acyclic secondary amines; BFMO performs poorly with these substrates, so direct substitution may shift reaction outcomes.
Structure–Activity Mismatch Replacing furfuryl groups with alkyl substituents abolishes plant growth regulatory activity; analog selection must account for target research endpoint.

BFMO: Evidence Versus Closest Analogs


BFMO vs. Ligand-Free Copper: Catalytic Activity

BFMO enables copper-catalyzed N-arylation of nitrogen heterocycles at catalytic loadings where ligand-free conditions are completely ineffective. Using Cu₂O (1 mol%) with BFMO (2 mol%) in DMSO at 120 °C for 24 h, 4-iodotoluene couples with benzimidazole to give 92% isolated yield; the identical reaction without BFMO yields 0% product [1].

BFMO vs. Ligand-Free Cu
Head-to-head
92% vs. 0% isolated yield for N-arylation of benzimidazole
Essential ligand for catalytic turnover at low loading
Cu₂O (1 mol%), BFMO (2 mol%), DMSO, 120 °C
Copper catalysis C–N cross-coupling oxalamide ligand

BFMO vs. BTMPO: Substrate Selectivity

BFMO and BTMPO display complementary substrate scope in CuI-catalyzed coupling of (hetero)aryl bromides with secondary amines. BFMO is highly effective for cyclic secondary amines (e.g., morpholine, piperidine), whereas BTMPO is required for sterically hindered acyclic secondary amines [1]. In a direct comparison using 4-bromoanisole with di-n-butylamine, BFMO (5 mol%) gave only 42% yield, while BTMPO (5 mol%) delivered 89% yield under identical conditions (Cs₂CO₃, DMF, 90 °C) [1].

BFMO vs. BTMPO Selectivity
Head-to-head
BFMO: 42% yield for di-n-butylamine; BTMPO: 89%
Defines application boundary: cyclic amines (BFMO) vs. hindered acyclic (BTMPO)
CuI (5 mol%), ligand (5 mol%), DMF, 90 °C
C–N coupling secondary amine arylation oxalamide ligand selection

Selective Piperazine Monoarylation

BFMO uniquely enables high-yielding, selective monoarylation of piperazine—a key pharmaceutical intermediate—without requiring N-protection/deprotection steps. Using CuI (5 mol%) with BFMO (10 mol%), 4-bromotoluene couples with piperazine to give 82% isolated yield of the monoarylated product [1]. This selectivity is not universally achieved with alternative oxalamide ligands; BTMPO under identical conditions produces substantially lower monoarylation selectivity due to competing diarylation [1].

Piperazine Monoarylation
Head-to-head
82% monoarylation yield; BTMPO produces competing diarylation
Supports N-Boc-free synthesis of N-arylpiperazines
CuI (5 mol%), BFMO (10 mol%), K₃PO₄, DMSO, 90 °C
Piperazine monoarylation pharmaceutical building blocks Cu/BFMO catalysis

Broad N-Heterocycle Arylation Scope

BFMO facilitates copper-catalyzed N-arylation across >10 distinct nitrogen heterocycle classes at catalytic loadings as low as 1–2 mol% Cu₂O, a performance level not achievable with ligand-free copper or many conventional diamine ligands [1]. Compatible heterocycles include benzimidazole, indole, pyrrole, pyrazole, imidazole, triazole, tetrazole, carbazole, indazole, and purine derivatives, with isolated yields ranging from 71% to 96% across the evaluated substrate panel [1]. In contrast, ligand-free conditions under identical parameters yield 0% conversion for representative substrates [1].

N-Heterocycle Scope
Class-level
71–96% yield across >10 N-heterocycle classes at 1–2 mol% Cu₂O
Broad substrate compatibility at low catalyst loading
Ligand-free control yields 0% conversion
N-heterocycle arylation low catalyst loading broad substrate scope

Root Growth Inhibition: Furfuryloxamide Comparison

In a systematic structure-activity study of N′-substituted N-furfuryloxamides, N,N′-difurfuryloxamide (compound 4f, i.e., BFMO) exhibited root growth inhibition activity in both rape (Brassica campestris) and leek (Allium tuberosum) seedlings [1]. The study examined compounds 4a–4f at 1.0×10⁻⁴ M concentration; compounds 4b (N′-benzyl), 4c (N′-phenyl), and 4f (N,N′-difurfuryl) all inhibited root growth in both species, whereas 4d (N′-butyl) and 4e (N′-cyclohexyl) showed negligible activity [1].

Root Growth Inhibition
Cross-study
Active in rape and leek; alkyl-substituted analogs (N-butyl, N-cyclohexyl) inactive
Distinguishes BFMO from inactive analogs for agrochemical SAR
1.0×10⁻⁴ M concentration; qualitative inhibition reported
Plant growth regulator root inhibition N-furfuryloxamide

BFMO: Key Application Scenarios


N-Arylation with Anilines and Cyclic Amines

BFMO is validated for CuI- or Cu₂O-catalyzed coupling of (hetero)aryl bromides and iodides with anilines and cyclic secondary amines (morpholine, piperidine, piperazine) at 0.5–5 mol% catalyst loadings [1][2]. The catalytic system operates under mild conditions (80–120 °C) with inorganic bases (K₃PO₄, Cs₂CO₃) in DMSO or DMF, delivering isolated yields typically exceeding 80% for a broad substrate panel [2].

Selective Piperazine Monoarylation

Using CuI (5 mol%) and BFMO (10 mol%) with K₃PO₄ in DMSO at 90 °C, piperazine undergoes selective monoarylation with (hetero)aryl bromides to yield N-arylpiperazines as single major products [1]. This protocol eliminates the need for N-Boc protection/deprotection sequences, reducing synthetic step count and improving atom economy in pharmaceutical intermediate synthesis [1].

Broad N-Heterocycle Arylation

BFMO (2–4 mol%) with Cu₂O (1–2 mol%) and K₃PO₄ in DMSO at 120 °C enables N-arylation of >10 nitrogen heterocycle classes, including benzimidazole, indole, pyrrole, pyrazole, imidazole, 1,2,4-triazole, tetrazole, carbazole, indazole, and purine [2]. This system achieves 71–96% isolated yields at unprecedentedly low copper loadings for such broad heterocycle compatibility [2].

Root Growth Inhibition Assays

In seed germination assays using rape (Brassica campestris) and leek (Allium tuberosum), BFMO (N,N′-difurfuryloxamide, compound 4f) at 1.0×10⁻⁴ M concentration inhibits root growth in both dicotyledonous and monocotyledonous species [3]. This activity profile distinguishes BFMO from alkyl-substituted N-furfuryloxamide analogs (N′-butyl, N′-cyclohexyl) which are inactive, providing a defined chemical tool for agrochemical structure-activity relationship studies [3].

Application
Selection Property
Validation Focus
N-Arylation with Anilines and Cyclic Amines
Furan-based chelation; compatible with CuI/Cu₂O at 0.5–5 mol% loading
Verify yield and selectivity with target (hetero)aryl bromide and amine pair
Selective Piperazine Monoarylation
High monoarylation selectivity without N-protection
Confirm monoarylation ratio and isolate yield under reported conditions
Broad N-Heterocycle Arylation
Low-loading Cu₂O/BFMO system for diverse N-heterocycle substrate panel
Scope evaluation for specific heterocycle classes; catalyst loading optimization
Root Growth Inhibition Assays
Furfuryl-substituted oxalamide with plant growth regulatory activity
Species-specific dose-response and comparison against inactive alkyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BFMO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.